molecular formula C20H26N2O3 B7002610 N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide

N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide

Cat. No.: B7002610
M. Wt: 342.4 g/mol
InChI Key: GXPNNHMZQHUNDJ-UHFFFAOYSA-N
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Description

N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide is a complex organic compound that belongs to the class of oxolane carboxamides This compound is characterized by its unique structure, which includes a cyanophenyl group and a trimethyloxolane moiety

Properties

IUPAC Name

N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-13-14(2)25-15(3)18(13)19(23)22-20(7-9-24-10-8-20)17-6-4-5-16(11-17)12-21/h4-6,11,13-15,18H,7-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPNNHMZQHUNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C1C(=O)NC2(CCOCC2)C3=CC=CC(=C3)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of the 3-cyanophenyl intermediate through a nitration reaction followed by reduction.

    Oxan-4-yl Group Introduction: The oxan-4-yl group is introduced via a nucleophilic substitution reaction.

    Trimethyloxolane Formation: The trimethyloxolane moiety is synthesized through a cyclization reaction.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include oxides, amines, and substituted oxolane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, modulating their activity. The oxolane ring may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
  • 3-(4-cyanophenyl)acrylic acid derivatives
  • 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide

Uniqueness

N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

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